![molecular formula C10H11BrO B3130104 2-Bromo-1-ethoxy-4-vinylbenzene CAS No. 34039-31-1](/img/structure/B3130104.png)
2-Bromo-1-ethoxy-4-vinylbenzene
Overview
Description
2-Bromo-1-ethoxy-4-vinylbenzene is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-ethoxy-4-vinylbenzene consists of a benzene ring substituted with a bromo group, an ethoxy group, and a vinyl group . The exact positions of these substituents on the benzene ring give the compound its unique properties.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . The exact reaction pathway would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The boiling point of 2-Bromo-1-ethoxy-4-vinylbenzene is predicted to be 286.2±28.0 °C and its density is predicted to be 1.319±0.06 g/cm3 .Scientific Research Applications
Electrosynthesis and Polymerization
One significant application of compounds related to 2-Bromo-1-ethoxy-4-vinylbenzene is in electrosynthesis. For example, the electrochemical reductions of related compounds at carbon cathodes in specific solvents can lead to the production of 1-nitro-2-vinylbenzene as a principal product. This process is valuable for creating intermediates for further chemical synthesis, demonstrating a method for the conversion of nitro and halide groups into more useful functional groups through electrochemical pathways (Du & Peters, 2010).
Moreover, 2-Bromo-1-ethoxy-4-vinylbenzene and its analogs find applications in polymerization processes. For instance, π-allylnickel complexes, related to vinylbenzene structures, have been used as initiators to promote the polymerization of certain thiophenes, resulting in regioregular polythiophenes with specific end groups. This showcases the role of such compounds in facilitating living/controlled polymerization, leading to materials with potential applications in electronics and materials science (Gao et al., 2014).
Chemical Reactivity and Medicinal Chemistry
Research into the chemical reactivity of vinylbenzene derivatives, including those similar to 2-Bromo-1-ethoxy-4-vinylbenzene, has contributed to medicinal chemistry. Studies on the [3+2] cycloaddition reactions of vinylbenzene compounds have explored their regioselectivity and mechanism, aiding in the design of inhibitors against specific targets such as SARS-CoV-2. These findings underline the potential of such chemical reactions in drug discovery and the development of therapeutic agents (El idrissi et al., 2021).
Material Science and Light Emitting Diodes (LEDs)
Compounds structurally related to 2-Bromo-1-ethoxy-4-vinylbenzene are instrumental in material science, particularly in the synthesis of polymers for organic light emitting diodes (OLEDs). For instance, the modification of polyphosphazenes with bromo- and vinyl-end groups to create soluble, luminescent polymers demonstrates the versatility of these compounds in creating materials with specific optical properties. These polymers' application in OLEDs highlights their importance in developing new, efficient, and versatile electronic and photonic materials (Leung et al., 2002).
Future Directions
properties
IUPAC Name |
2-bromo-4-ethenyl-1-ethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h3,5-7H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCMTPLSDIKYKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-ethoxy-4-vinylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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